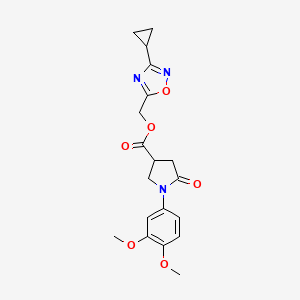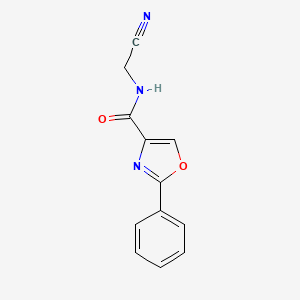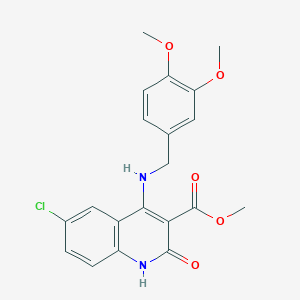
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学的研究の応用
Synthesis and Characterization
- Novel benzamides and their metal complexes have been synthesized, with structural features determined by various analytical methods. These compounds, including derivatives similar to "N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide," show potential antibacterial activities against various bacterial strains, suggesting their relevance in antimicrobial research (Khatiwora et al., 2013).
Bioactivity Studies
- Piperidine derivatives have been evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substituting benzamide with different moieties has shown significant effects on activity, indicating the potential of these compounds in developing therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
- A specific benzamide derivative, "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)," has been identified as a selective histone deacetylase (HDAC) inhibitor with significant anticancer activity, highlighting the therapeutic potential of such compounds in oncology research (Zhou et al., 2008).
Pharmacological Applications
- Benzamide derivatives have been synthesized and tested for their anti-fatigue effects, demonstrating enhanced endurance in animal models. This suggests potential applications in addressing fatigue-related conditions (Wu et al., 2014).
- Another study focused on the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists, indicating their utility in gastrointestinal motility disorders, showcasing the broad pharmacological potential of benzamide compounds (Sonda et al., 2003).
特性
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h1-7,12,15H,8-11,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPORJMTYJXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)

![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)




![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)


![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)